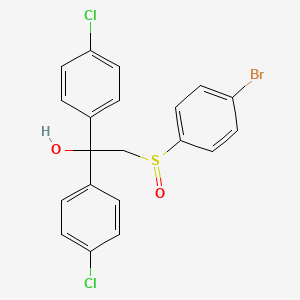

![molecular formula C11H10ClN3O2S2 B3035264 5-[(4-chlorophenyl)sulfinyl]-N-ethyl-1,2,3-thiadiazole-4-carboxamide CAS No. 306977-05-9](/img/structure/B3035264.png)

5-[(4-chlorophenyl)sulfinyl]-N-ethyl-1,2,3-thiadiazole-4-carboxamide

Overview

Description

“5-[(4-chlorophenyl)sulfinyl]-N-ethyl-1,2,3-thiadiazole-4-carboxamide” is a chemical compound with the molecular formula C11H10ClN3O2S2 . It has an average mass of 315.799 Da and a monoisotopic mass of 314.990295 Da .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . Starting from 4-chlorobenzoic acid, a series of new 5-(4-chlorophenyl)-N-substituted-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate was then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the title sulfonamides .Molecular Structure Analysis

The molecular structure of “5-[(4-chlorophenyl)sulfinyl]-N-ethyl-1,2,3-thiadiazole-4-carboxamide” consists of 11 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, 2 oxygen atoms, and 2 sulfur atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-[(4-chlorophenyl)sulfinyl]-N-ethyl-1,2,3-thiadiazole-4-carboxamide” include a molecular formula of C11H10ClN3O2S2, an average mass of 315.799 Da, and a monoisotopic mass of 314.990295 Da .Scientific Research Applications

Antibacterial and Antifungal Agents

The sulfinyl-thiadiazole scaffold in this compound has shown promise as an antibacterial and antifungal agent. Researchers have explored its potential to inhibit microbial growth by disrupting essential cellular processes. Its mechanism of action involves interfering with cell wall synthesis or membrane integrity, making it a candidate for novel antimicrobial therapies .

Anti-Inflammatory Properties

Inflammation plays a central role in various diseases, including autoimmune disorders and chronic conditions. Preliminary studies suggest that 5-[(4-chlorophenyl)sulfinyl]-N-ethyl-1,2,3-thiadiazole-4-carboxamide may modulate inflammatory pathways. By targeting specific enzymes or cytokines, it could contribute to the development of anti-inflammatory drugs .

Neuroprotective Effects

Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, demand effective neuroprotective agents. This compound’s unique structure may confer neuroprotective properties by reducing oxidative stress, enhancing neuronal survival, or modulating neurotransmitter systems. Further investigations are needed to validate its potential in this area .

Anticancer Activity

Researchers have explored the antiproliferative effects of 5-[(4-chlorophenyl)sulfinyl]-N-ethyl-1,2,3-thiadiazole-4-carboxamide against cancer cells. It may interfere with cell cycle progression, induce apoptosis, or inhibit angiogenesis. Its selectivity toward cancer cells and minimal toxicity to normal cells make it an exciting candidate for cancer therapy .

Materials Science and Organic Electronics

Beyond biological applications, this compound has caught the attention of materials scientists. Its conjugated system and electron-rich sulfur atoms make it suitable for organic electronics. Researchers have investigated its use in organic semiconductors, light-emitting diodes (LEDs), and field-effect transistors (FETs) .

Future Directions

The future directions for research on “5-[(4-chlorophenyl)sulfinyl]-N-ethyl-1,2,3-thiadiazole-4-carboxamide” could involve further exploration of its potential biological activities. Given the antiviral activity observed in similar compounds , it may be worthwhile to investigate this compound’s potential as an antiviral agent. Additionally, the synthesis process could be optimized or modified to improve yield or create new derivatives with potentially useful properties.

Mechanism of Action

Target of Action

The primary targets of the compound “5-[(4-chlorophenyl)sulfinyl]-N-ethyl-1,2,3-thiadiazole-4-carboxamide” are currently unknown

Mode of Action

Compounds with similar structures have been known to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been found to influence various biochemical pathways, leading to a range of downstream effects .

properties

IUPAC Name |

5-(4-chlorophenyl)sulfinyl-N-ethylthiadiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O2S2/c1-2-13-10(16)9-11(18-15-14-9)19(17)8-5-3-7(12)4-6-8/h3-6H,2H2,1H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXAJDEFCXIEJBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(SN=N1)S(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701160684 | |

| Record name | 5-[(4-Chlorophenyl)sulfinyl]-N-ethyl-1,2,3-thiadiazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701160684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(4-chlorophenyl)sulfinyl]-N-ethyl-1,2,3-thiadiazole-4-carboxamide | |

CAS RN |

306977-05-9 | |

| Record name | 5-[(4-Chlorophenyl)sulfinyl]-N-ethyl-1,2,3-thiadiazole-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306977-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[(4-Chlorophenyl)sulfinyl]-N-ethyl-1,2,3-thiadiazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701160684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,6-Dimethylmorpholino)-2-[(4-methylphenyl)sulfonyl]-1-ethanone](/img/structure/B3035184.png)

![1-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-methyl-4-oxopyrimidine-5-carbonitrile](/img/structure/B3035185.png)

![1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-6-methyl-4-oxopyrimidine-5-carbonitrile](/img/structure/B3035186.png)

![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3035187.png)

![4-{[(4-Bromophenyl)sulfinyl]methyl}-3,5-dimethylisoxazole](/img/structure/B3035190.png)

![3,5-Dimethyl-4-{[(4-nitrophenyl)sulfonyl]methyl}isoxazole](/img/structure/B3035192.png)

![1-[(3,5-Dimethyl-4-isoxazolyl)methyl]-4-methylpiperazine](/img/structure/B3035194.png)

![4-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)methylsulfanyl]-6-methyl-1,4-dihydropyrimidine-5-carboxamide](/img/structure/B3035198.png)

![(E)-[(3-nitrophenyl)methylidene]amino N-(3-chlorophenyl)carbamate](/img/structure/B3035203.png)

![4-bromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-morpholino-3(2H)-pyridazinone](/img/structure/B3035204.png)